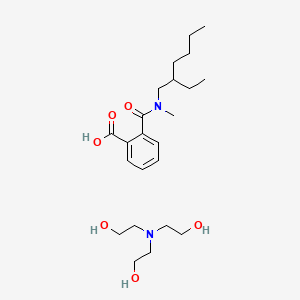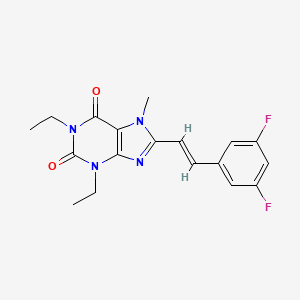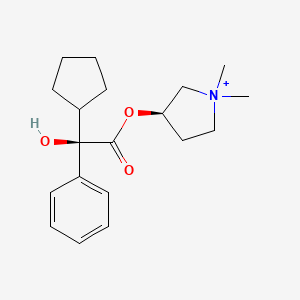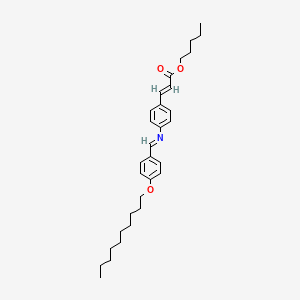
Amyl 4-(4-decyloxybenzylideneamino)cinnamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amyl 4-(4-decyloxybenzylideneamino)cinnamate is a chemical compound known for its unique structural properties and applications in various fields. It is a ferroelectric liquid crystal, which means it exhibits spontaneous polarization that can be reversed by an external electric field. This compound is particularly interesting due to its chiral nature and its ability to form smectic phases, which are types of liquid crystal phases characterized by layers of molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Amyl 4-(4-decyloxybenzylideneamino)cinnamate typically involves a multi-step process. One common method includes the condensation reaction between 4-decyloxybenzaldehyde and 4-amino cinnamic acid. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The reaction mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve advanced techniques such as column chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Amyl 4-(4-decyloxybenzylideneamino)cinnamate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylideneamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzylideneamino derivatives.
Wissenschaftliche Forschungsanwendungen
Amyl 4-(4-decyloxybenzylideneamino)cinnamate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of liquid crystal behavior and phase transitions.
Biology: Investigated for its potential use in biosensors due to its liquid crystalline properties.
Medicine: Explored for its potential in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the development of advanced display technologies and optical devices due to its ferroelectric properties.
Wirkmechanismus
The mechanism of action of Amyl 4-(4-decyloxybenzylideneamino)cinnamate is primarily related to its ability to form liquid crystalline phases. The molecular structure allows for the alignment of molecules in a specific orientation, which can be manipulated by external electric fields. This property is crucial for its applications in display technologies and optical devices. The molecular targets and pathways involved include interactions with other liquid crystal molecules and the formation of smectic layers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methylbutyl 4-(4-decyloxybenzylideneamino)cinnamate
- 4-(4-decyloxybenzylideneamino)benzoic acid
- 4-(4-decyloxybenzylideneamino)phenol
Uniqueness
Amyl 4-(4-decyloxybenzylideneamino)cinnamate is unique due to its specific combination of a cinnamate backbone with a decyloxybenzylideneamino group. This combination imparts distinct liquid crystalline properties, making it highly suitable for applications in advanced materials and technologies. Its ability to form stable smectic phases and exhibit ferroelectric behavior sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
20730-32-9 |
|---|---|
Molekularformel |
C31H43NO3 |
Molekulargewicht |
477.7 g/mol |
IUPAC-Name |
pentyl (E)-3-[4-[(4-decoxyphenyl)methylideneamino]phenyl]prop-2-enoate |
InChI |
InChI=1S/C31H43NO3/c1-3-5-7-8-9-10-11-13-24-34-30-21-16-28(17-22-30)26-32-29-19-14-27(15-20-29)18-23-31(33)35-25-12-6-4-2/h14-23,26H,3-13,24-25H2,1-2H3/b23-18+,32-26? |
InChI-Schlüssel |
PFUBZHJBCRGEIV-KYUCAQJXSA-N |
Isomerische SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)/C=C/C(=O)OCCCCC |
Kanonische SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C=CC(=O)OCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



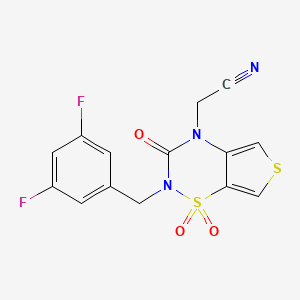
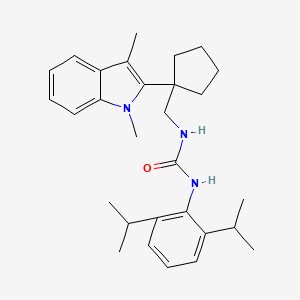

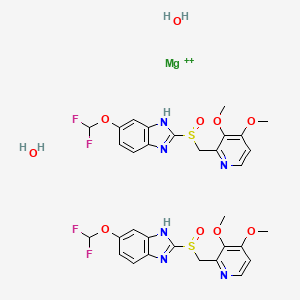
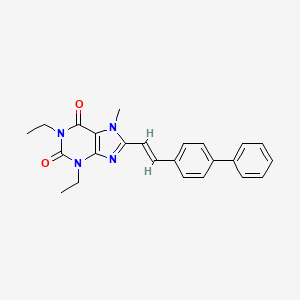
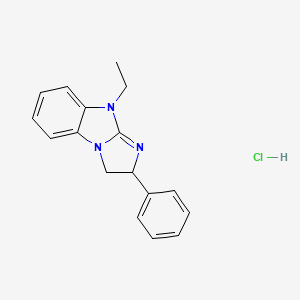
![4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid](/img/structure/B12778598.png)
